2-ethyl-5-[(3-methylphenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Description
Properties
IUPAC Name |
5-[3,4-dihydro-1H-isoquinolin-2-yl-(3-methylphenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4OS/c1-3-19-24-23-27(25-19)22(28)21(29-23)20(17-10-6-7-15(2)13-17)26-12-11-16-8-4-5-9-18(16)14-26/h4-10,13,20,28H,3,11-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUAYUDHTRQKNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC(=C3)C)N4CCC5=CC=CC=C5C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-5-[(3-methylphenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multi-step organic reactions. The process begins with the preparation of the triazole and thiazole precursors, followed by their fusion to form the triazolothiazole core. The final step involves the introduction of the tetrahydroisoquinoline moiety through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-5-[(3-methylphenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the compound are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles like amines and thiols
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
2-ethyl-5-[(3-methylphenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-ethyl-5-[(3-methylphenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its interaction with neurotransmitter receptors could explain its potential effects on the nervous system.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Activity Trends
The compound’s uniqueness lies in its triazolo-thiazole core, differing from common triazolo-thiadiazoles (e.g., triazolo[3,4-b][1,3,4]thiadiazoles) . Below is a comparative analysis:
Key Observations:
Core Heterocycle Impact: The triazolo-thiazole core in the target compound may offer enhanced metabolic stability compared to triazolo-thiadiazoles, as thiazole rings are less prone to oxidative degradation than thiadiazoles .
Substituent-Driven Selectivity: The tetrahydroisoquinoline group is structurally similar to opioid receptor ligands (e.g., morphine analogues), suggesting possible central nervous system (CNS) activity absent in trimethoxyphenyl-substituted triazoles . The 3-methylphenyl group balances lipophilicity and steric bulk, contrasting with the polar trimethoxyphenyl group in , which is associated with tubulin-binding anticancer activity.
Synthetic Accessibility: The target compound’s synthesis likely requires multi-step protocols involving cycloaddition and alkylation, akin to methods for triazolo-thiadiazoles and bis-triazoles . However, the tetrahydroisoquinoline incorporation may necessitate specialized coupling reagents.
Pharmacological Potential vs. Analogues
- Anticancer Activity: Trimethoxyphenyl-substituted triazoles (e.g., ) inhibit tubulin polymerization (IC₅₀: 0.8–2.4 µM), but the target compound’s tetrahydroisoquinoline group may shift activity toward kinase or topoisomerase inhibition.
- Antimicrobial Activity : Triazolo-thiadiazoles with alkyl/aryl groups () show moderate antibacterial activity (MIC: 8–32 µg/mL against S. aureus). The hydroxyl group in the target compound could enhance Gram-negative activity via outer membrane disruption.
Biological Activity
2-ethyl-5-[(3-methylphenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex organic compound with notable potential in medicinal chemistry. Its unique structure combines triazole and thiazole rings with a tetrahydroisoquinoline moiety, which has been linked to various biological activities including antimicrobial, antiviral, and anticancer properties.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
| Property | Details |
|---|---|
| IUPAC Name | 5-[3-methylphenyl-(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
| Molecular Formula | C23H24N4OS |
| CAS Number | 898349-99-0 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is known to modulate the activity of enzymes and receptors involved in critical physiological processes. For instance:
- Anticancer Activity : The compound may inhibit cell proliferation by targeting specific kinases or transcription factors involved in cancer progression.
- Neurotransmitter Interaction : It could influence neurotransmitter systems by binding to receptors associated with neurological functions.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. The thiazole ring is particularly noted for its role in enhancing the antibacterial effects against various pathogens.
Antiviral Effects
Studies have shown that derivatives of triazolo-thiazoles can inhibit viral replication. This compound's structural features may provide a scaffold for developing antiviral agents targeting specific viral enzymes.
Anticancer Potential
The anticancer properties are supported by evidence from in vitro studies demonstrating that the compound can induce apoptosis in cancer cell lines. Mechanistic studies suggest that it may activate caspase pathways leading to programmed cell death.
Case Studies and Research Findings
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry demonstrated that triazolo-thiazole derivatives showed promising results against breast cancer cell lines. The lead compound exhibited IC50 values in the low micromolar range .
- Antimicrobial Efficacy : Research conducted on similar compounds indicated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the thiazole moiety was crucial for this activity .
- Neuroprotective Effects : In a preclinical model of neurodegeneration, compounds similar to this one showed neuroprotective effects by reducing oxidative stress markers and improving cognitive function .
Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism |
|---|---|---|
| Antimicrobial | High | Inhibition of bacterial growth |
| Antiviral | Moderate | Inhibition of viral replication |
| Anticancer | High | Induction of apoptosis in cancer cells |
| Neuroprotective | Moderate | Reduction of oxidative stress |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
